Superior α2/α1-Adrenoceptor Selectivity Ratio Compared to Clonidine and Xylazine
Dexmedetomidine demonstrates a markedly superior α2/α1-adrenoceptor selectivity ratio compared to other α2-agonists. The selectivity ratio for dexmedetomidine/medetomidine is 1620, which is approximately 7.4-fold higher than clonidine (220) and 10.1-fold higher than xylazine (160) [1]. This high selectivity minimizes off-target activation of α1-adrenoceptors, which is a major cause of undesirable cardiovascular side effects such as hypertension and vasoconstriction.
| Evidence Dimension | α2/α1 Adrenoceptor Selectivity Ratio |
|---|---|
| Target Compound Data | 1620 |
| Comparator Or Baseline | Clonidine: 220; Xylazine: 160 |
| Quantified Difference | 7.4-fold vs clonidine; 10.1-fold vs xylazine |
| Conditions | In vitro receptor binding experiments |
Why This Matters
Higher selectivity translates to a cleaner pharmacological profile, reducing α1-mediated off-target effects and making dexmedetomidine the preferred choice for studies requiring specific α2-agonism or for clinical sedation with minimal hemodynamic perturbation.
- [1] Virtanen, R. (1989). Pharmacological profiles of medetomidine and its antagonist, atipamezole. Acta Veterinaria Scandinavica. Supplementum, 85, 29–37. View Source
